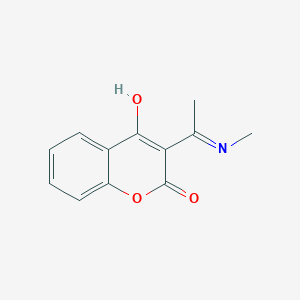![molecular formula C23H20N2O2 B6087600 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B6087600.png)
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide, also known as BMB or BMB-3103, is a small molecule that has been synthesized for scientific research purposes. It belongs to the class of benzoxazole derivatives and has been found to have potential applications in various fields of research.
作用机制
The mechanism of action of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of HSP90 and EGFR. HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins, including EGFR. Inhibition of HSP90 leads to the degradation of these oncogenic proteins, which in turn inhibits the growth of cancer cells. EGFR is a transmembrane receptor that is overexpressed in many types of cancer. Inhibition of EGFR leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide has been found to have both biochemical and physiological effects. Biochemically, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide has been found to inhibit the ATPase activity of HSP90 and the tyrosine kinase activity of EGFR. Physiologically, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo. N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide has also been found to induce apoptosis in cancer cells and to sensitize cancer cells to chemotherapy.
实验室实验的优点和局限性
One of the advantages of using N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide in lab experiments is its high potency and selectivity for HSP90 and EGFR. This makes it a valuable tool for studying the role of these proteins in cancer and other diseases. Another advantage is its fluorescent properties, which allow for the visualization of sigma-1 receptors in living cells. However, one of the limitations of using N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research and development of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide. One direction is the optimization of its pharmacological properties, such as its solubility and bioavailability, to improve its efficacy as a drug candidate. Another direction is the development of new derivatives of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide that have improved selectivity and potency for HSP90 and EGFR. Additionally, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide can be used as a tool for the identification of new targets for cancer therapy and for the development of new imaging agents for the diagnosis of cancer.
合成方法
The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide involves a multi-step process that starts with the reaction of benzoxazole and 3-methylbenzoyl chloride in the presence of a base. This is followed by the reaction of the resulting product with 3-bromoaniline, which leads to the formation of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide. The purity and yield of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide can be improved by using column chromatography and recrystallization techniques.
科学研究应用
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide has been found to have potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide has been used as a fluorescent probe to study the distribution and dynamics of sigma-1 receptors in living cells. In cancer research, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide has been found to inhibit the growth of cancer cells by targeting the heat shock protein 90 (HSP90) and the epidermal growth factor receptor (EGFR). In drug discovery, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide has been used as a lead compound for the development of new drugs that target HSP90 and EGFR.
属性
IUPAC Name |
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-3-16-10-11-21-20(13-16)25-23(27-21)18-8-5-9-19(14-18)24-22(26)17-7-4-6-15(2)12-17/h4-14H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNSGZQQMCZDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087519.png)
![N-(3,4-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6087545.png)

![N-[2-(6-hydroxypyrimidin-4-yl)ethyl]-1-[(4-methylphenyl)amino]cyclopentanecarboxamide](/img/structure/B6087551.png)
![2-{[3-(3-bromophenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6087552.png)
![2-amino-6'-bromo-7-hydroxy-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B6087562.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone](/img/structure/B6087567.png)

![3-ethoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B6087572.png)
![N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6087577.png)
![N-[2-(2-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6087583.png)
![3-methyl-1-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6087592.png)
![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6087607.png)
![2-(2,4-dimethylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6087616.png)